Z-Glu(ome)-OH

Catalog No.
S1768640
CAS No.
4652-65-7
M.F
C14H17NO6
M. Wt
295.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Glu(ome)-OH

CAS Number

4652-65-7

Product Name

Z-Glu(ome)-OH

IUPAC Name

5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)

InChI Key

JSNVOAWDAFVIKY-UHFFFAOYSA-N

SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Synonyms

Z-GLU(OME)-OH;4652-65-7;Cbz-Glu(OMe)-OH;Z-L-Glu(Me)-OH;(S)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoicacid;5-MethylN-Carbobenzoxy-L-glutamate;AmbotzZAA1220;PubChem19037;5-MethylN-Cbz-L-glutamate;SCHEMBL220498;AC1O469P;CTK8B3482;JSNVOAWDAFVIKY-NSHDSACASA-N;MolPort-001-792-744;AC1Q4402;ZINC1583328;ANW-42589;AKOS015851494;AKOS016001532;N-Cbz-L-glutamicAcid5-MethylEster;AJ-27499;AK-81326;KB-116941;TC-066736;M2269

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

The exact mass of the compound Z-Glu(ome)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Z-Glu(ome)-OH is an N-terminally protected glutamic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the γ-carboxyl group is protected as a methyl ester (Ome). This specific combination makes it a key building block primarily for solution-phase peptide synthesis. [REFS-1, REFS-2] The Z-group is characteristically stable to both acidic and basic conditions but is selectively removed under neutral conditions via catalytic hydrogenolysis, while the side-chain methyl ester can be cleaved by saponification. [3] This dual-protection scheme provides critical chemical orthogonality required in multi-step synthetic strategies.

Substituting Z-Glu(ome)-OH with an alternative like Boc-Glu(ome)-OH or Fmoc-Glu(ome)-OH is not a viable procurement decision without fundamentally re-engineering the entire synthesis plan. The choice of an N-terminal protecting group dictates the deprotection chemistry for the entire process. A synthetic route designed around the hydrogenolysis-based removal of a Z-group is incompatible with the strong acid (TFA) required for Boc-group removal or the base (piperidine) required for Fmoc-group removal. [REFS-1, REFS-2] This lack of interchangeability means that selecting this compound is a strategic decision based on its required orthogonality with other protecting groups and its compatibility with the overall process conditions, particularly in solution-phase workflows.

Orthogonal Stability Under Acidic Conditions Required for Boc-Group Removal

The benzyloxycarbonyl (Z) group is fundamentally differentiated from the tert-butyloxycarbonyl (Boc) group by its stability to strong acids. In the Boc/Bzl synthetic strategy, Z-protected side chains are employed specifically for their resistance to the repetitive treatments with trifluoroacetic acid (TFA) used to remove temporary Nα-Boc groups. [1] A close analog, 2-Chlorobenzyloxycarbonyl (Cl-Z), is noted for having 'major resistance' to these conditions, a property shared by the parent Z-group. [1] This allows for selective deprotection of Boc-protected residues while Z-protected residues, such as in Z-Glu(ome)-OH, remain intact.

Evidence DimensionStability to standard Boc-deprotection conditions (e.g., 25-50% TFA in DCM)
Target Compound DataStable; resistant to repetitive TFA treatments
Comparator Or BaselineBoc-protected amino acids: Labile (standard condition for >99% cleavage)
Quantified DifferenceQualitatively orthogonal; Z-group remains while Boc-group is cleaved.
ConditionsStandard conditions for Boc-based solid-phase or solution-phase peptide synthesis.

This chemical orthogonality is critical for procurement in complex syntheses, as it enables the selective unmasking of other functional groups without affecting the glutamate residue.

Process Compatibility with Modern, Sustainable Solution-Phase Peptide Synthesis (GSolPPS)

While Fmoc-based chemistry dominates solid-phase peptide synthesis (SPPS), Z-protected amino acids are well-established and optimized for solution-phase workflows. [1] A recent development in green solution-phase peptide synthesis (GSolPPS) explicitly utilizes the N-benzyloxycarbonyl (Z) protecting group due to its efficient and clean removal by hydrogenation. [2] This method, using EtOAc as a greener solvent, achieved a process mass intensity (PMI) of 30 for each deprotection/coupling cycle, among the lowest reported for oligopeptide synthesis. [2] This demonstrates the compound's suitability for scalable, economically viable, and sustainable manufacturing protocols that are difficult to implement with SPPS-focused Fmoc reagents.

Evidence DimensionProcess suitability for solution-phase synthesis
Target Compound DataCore component of high-efficiency, low waste (PMI=30) green solution-phase synthesis protocols.
Comparator Or BaselineFmoc-protected amino acids: Primarily used in solid-phase synthesis (SPPS), which involves repeated base washes and large solvent volumes, making it less ideal for certain solution-phase scale-up processes.
Quantified DifferenceEnables access to validated, low-PMI solution-phase manufacturing routes not typically accessible with Fmoc-chemistry.
ConditionsIterative, one-pot solution-phase synthesis using T3P® as coupling reagent in EtOAc.

For industrial-scale production of shorter peptides, where solution-phase synthesis is often more economical, this compound's process compatibility is a direct driver of procurement.

Selective Side-Chain Deprotection via Saponification for Further Functionalization

The side-chain methyl ester (Ome) provides a distinct deprotection pathway compared to more common acid-labile esters like tert-butyl (OtBu) or benzyl (OBzl). The Ome group is stable to the acidic conditions used for Boc removal and the hydrogenolysis used for Z-group removal, but it can be selectively cleaved under mild basic conditions (saponification, e.g., using NaOH). [REFS-1, REFS-2] This allows a synthetic chemist to unmask the γ-carboxyl group of the glutamate residue at a specific point in the synthesis while all other protecting groups, including the N-terminal Z-group, remain intact. This strategy is critical for creating a unique reactive handle for subsequent modifications.

Evidence DimensionOrthogonality of side-chain deprotection
Target Compound DataSide-chain Ome group is selectively cleaved by saponification (base hydrolysis).
Comparator Or BaselineZ-Glu(OBzl)-OH: Side-chain OBzl group is cleaved under the same hydrogenolysis conditions as the N-terminal Z-group, preventing selective side-chain deprotection. Z-Glu(OtBu)-OH: Side-chain OtBu group is cleaved by acid (TFA), preventing orthogonality in a Boc-based strategy.
Quantified DifferenceProvides a unique basic deprotection channel unavailable with OBzl or OtBu side-chain protection.
ConditionsMild aqueous base for saponification vs. H2/Pd-C for hydrogenolysis vs. TFA for acidolysis.

This enables the synthesis of complex structures like side-chain-cyclized peptides or antibody-drug conjugates, making it a crucial precursor for advanced applications.

Precursor for Peptides Containing Acid-Sensitive Moieties or Multiple Boc-Protected Residues

In syntheses where other amino acids are protected with acid-labile groups (e.g., Boc-Lys-OH, Ser(tBu)), Z-Glu(ome)-OH is a logical choice. Its Z-group withstands the multiple rounds of TFA treatment required to deprotect the Boc groups, ensuring the integrity of the glutamic acid residue until the final global deprotection step. [1]

Economical Large-Scale Production of Di- and Tri-Peptide Fragments via Solution-Phase Synthesis

For the industrial manufacture of short peptide fragments, solution-phase synthesis is often more cost-effective than SPPS. Z-Glu(ome)-OH is highly compatible with established and emerging green solution-phase protocols, making it a preferred building block for scalable and sustainable production campaigns. [2]

Synthesis of Side-Chain Conjugated or Cyclized Peptides

This compound is the correct choice when the synthetic plan requires modification specifically at the glutamate side-chain. After assembling the peptide backbone, the γ-methyl ester can be selectively hydrolyzed under basic conditions to reveal a free carboxylic acid, which can then be used for lactam bridge formation or conjugation to other molecules, all while the N-terminus remains Z-protected. [3]

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

295.10558726 g/mol

Monoisotopic Mass

295.10558726 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2023

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